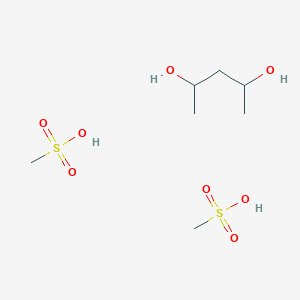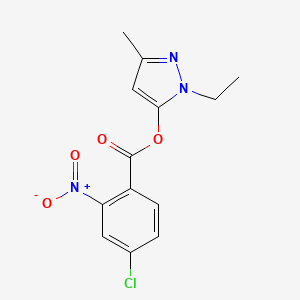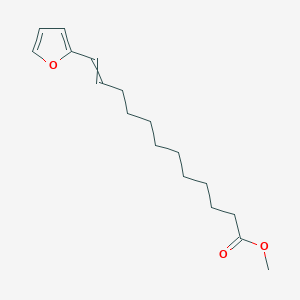
2-Methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxirane; oxirane; propane-1,2,3-triol; prop-2-enenitrile; hydrate is a complex compound with multiple functional groupsIt is an important industrial chemical used as an intermediate in the production of various materials
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloxirane (Propylene Oxide): It can be synthesized via two main methodsthe chlorohydrin process and the direct oxidation process. In the direct oxidation process, propylene is oxidized using an organic hydroperoxide, such as tert-butyl hydroperoxide.
Oxirane (Ethylene Oxide): It is typically produced by the oxidation of ethylene in the presence of a silver catalyst at high temperatures.
Propane-1,2,3-triol (Glycerol): It can be obtained as a byproduct of biodiesel production through the transesterification of triglycerides with methanol.
Prop-2-enenitrile (Acrylonitrile): It is produced by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile.
Chemical Reactions Analysis
Types of Reactions
-
2-Methyloxirane (Propylene Oxide)
Hydrolysis: Reacts with water to form propylene glycol.
Polymerization: Can undergo polymerization to form polyether polyols.
Ring-Opening Reactions: Reacts with nucleophiles such as alcohols, amines, and thiols to form various products.
-
Oxirane (Ethylene Oxide)
Hydrolysis: Forms ethylene glycol when reacted with water.
Polymerization: Can polymerize to form polyethylene glycol.
Ring-Opening Reactions: Similar to propylene oxide, it reacts with nucleophiles to form various products.
-
Propane-1,2,3-triol (Glycerol)
Esterification: Reacts with fatty acids to form triglycerides.
Oxidation: Can be oxidized to form dihydroxyacetone or glyceraldehyde.
-
Prop-2-enenitrile (Acrylonitrile)
Polymerization: Can polymerize to form polyacrylonitrile.
Addition Reactions: Reacts with nucleophiles such as amines and alcohols.
Scientific Research Applications
2-Methyloxirane (Propylene Oxide): Used in the production of polyurethane foams, resins, and as a fumigant.
Oxirane (Ethylene Oxide): Used as a sterilizing agent, in the production of ethylene glycol, and as a precursor for various chemicals.
Propane-1,2,3-triol (Glycerol): Used in pharmaceuticals, cosmetics, food industry, and as a cryoprotectant.
Prop-2-enenitrile (Acrylonitrile): Used in the production of plastics, synthetic rubber, and as a precursor for various chemicals.
Mechanism of Action
2-Methyloxirane (Propylene Oxide): Acts as an alkylating agent, reacting with nucleophilic sites in biological molecules, leading to cytotoxicity and genotoxicity.
Oxirane (Ethylene Oxide): Similar to propylene oxide, it acts as an alkylating agent, leading to DNA damage and mutagenesis.
Propane-1,2,3-triol (Glycerol): Functions as a humectant, solvent, and preservative in various applications.
Prop-2-enenitrile (Acrylonitrile): Acts as a monomer in polymerization reactions, forming polyacrylonitrile.
Comparison with Similar Compounds
2-Methyloxirane (Propylene Oxide): Compared to ethylene oxide, it has a higher boiling point and is less reactive.
Oxirane (Ethylene Oxide): More reactive than propylene oxide due to the smaller ring size and higher ring strain.
Propane-1,2,3-triol (Glycerol): Compared to other polyols, it has higher solubility in water and is more hygroscopic.
Prop-2-enenitrile (Acrylonitrile): Compared to other nitriles, it is more reactive due to the presence of the double bond
Properties
CAS No. |
63791-22-0 |
|---|---|
Molecular Formula |
C13H27NO7 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;hydrate |
InChI |
InChI=1S/C3H3N.C3H8O3.C3H6O.2C2H4O.H2O/c1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;2*1-2-3-1;/h2H,1H2;3-6H,1-2H2;3H,2H2,1H3;2*1-2H2;1H2 |
InChI Key |
WDNNZRJYKFIWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=CC#N.C1CO1.C1CO1.C(C(CO)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
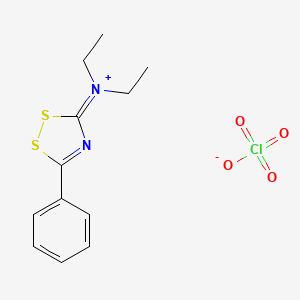
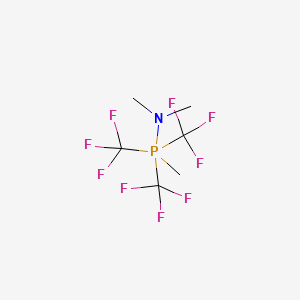

![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
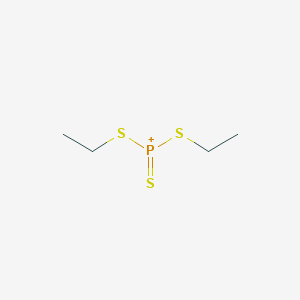
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
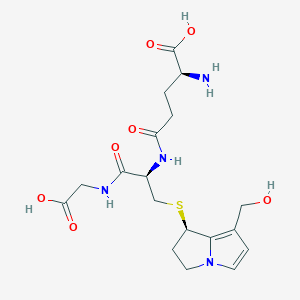
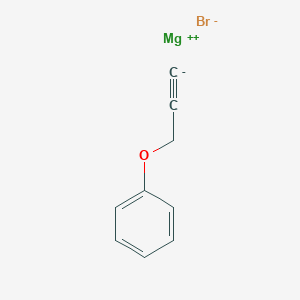
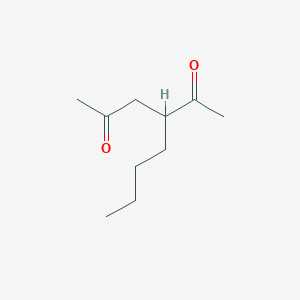
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
